molecular formula C56H72Br2N10O19P-3 B033506 Perdolan CAS No. 102578-49-4

Perdolan

Cat. No. B033506
M. Wt: 1380 g/mol
InChI Key: KMVAUHKJKNQFNA-JZBXBKNXSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Perdolan, also known as paracetamol or acetaminophen, is a widely used over-the-counter pain reliever and fever reducer. It is one of the most commonly used drugs in the world, with millions of people taking it every day. The drug has been in use for over a century and is considered to be safe and effective. In

Mechanism Of Action

Perdolan works by inhibiting the production of prostaglandins, which are responsible for causing pain and fever. It does this by blocking the action of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Perdolan is selective for COX-2, which is primarily responsible for producing prostaglandins in response to inflammation and injury.

Biochemical And Physiological Effects

Perdolan is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 2-3 hours and is cleared from the body within 24 hours. Perdolan has no significant effects on the cardiovascular or respiratory systems and does not cause gastric irritation or bleeding.

Advantages And Limitations For Lab Experiments

Perdolan is a widely used drug in laboratory experiments due to its safety, low cost, and availability. It is commonly used as a control drug in preclinical studies to test the efficacy of other drugs. However, it has limitations in its use, particularly in studies involving inflammation and pain, as it only targets COX-2 and may not be effective in all types of pain.

Future Directions

There are several future directions for the study of Perdolan. One area of research is the development of new formulations and delivery methods to improve the drug's efficacy and safety. Another area of research is the investigation of Perdolan's potential therapeutic effects in other conditions, such as neuropathic pain and inflammatory bowel disease. Additionally, there is ongoing research into the mechanism of action of Perdolan and the role of COX-2 in pain and inflammation.
Conclusion:
Perdolan is a widely used drug with a long history of safety and efficacy. It is synthesized through a simple and cost-effective method and has been extensively studied for its analgesic and antipyretic properties. The drug works by inhibiting the production of prostaglandins through selective inhibition of COX-2. Perdolan is commonly used as a control drug in laboratory experiments and has several future directions for research.

Synthesis Methods

Perdolan is synthesized through a process called nitration, in which phenol is nitrated with nitric acid to produce a mixture of ortho- and para-nitrophenol. The mixture is then reduced with hydrogen gas in the presence of a catalyst to produce Perdolan. The synthesis method is relatively simple and cost-effective, making it a popular drug for mass production.

Scientific Research Applications

Perdolan has been extensively studied in the scientific community for its analgesic and antipyretic properties. It is commonly used as a control drug in clinical trials to test the efficacy of other pain relievers and fever reducers. Additionally, it has been studied for its potential therapeutic effects in various conditions, such as osteoarthritis, migraine, and cancer pain.

properties

CAS RN

102578-49-4

Product Name

Perdolan

Molecular Formula

C56H72Br2N10O19P-3

Molecular Weight

1380 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;phosphate

InChI

InChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1

InChI Key

KMVAUHKJKNQFNA-JZBXBKNXSA-K

Isomeric SMILES

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-]

SMILES

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-]

Canonical SMILES

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-]

synonyms

perdolan

Origin of Product

United States

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